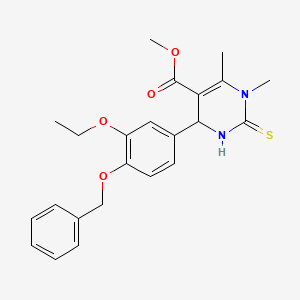
Methyl 4-(4-(benzyloxy)-3-ethoxyphenyl)-1,6-dimethyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . It has various substituents, including a benzyloxy group and an ethoxy group attached to a phenyl ring, and a methyl group attached to the pyrimidine ring.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the formation of the pyrimidine ring, followed by the addition of the various substituents. Unfortunately, without specific literature or studies on this compound, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound, based on its name, would have a central pyrimidine ring, with various groups attached at different positions. The exact 3D conformation would depend on the specific spatial arrangement of these groups .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For this compound, we can predict that it would likely be a solid at room temperature, based on its molecular structure .科学的研究の応用
Synthesis and Structural Analysis
Research on related compounds to Methyl 4-(4-(benzyloxy)-3-ethoxyphenyl)-1,6-dimethyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has primarily focused on their synthesis, structural analysis, and biological activities. Tetrahydropyrimidine derivatives are synthesized through various chemical reactions and characterized using spectroscopic and crystallographic techniques. For example, the synthesis of novel tetrahydropyrimidine derivatives through reactions involving visnaginone and khellinone has been explored for their potential as anti-inflammatory and analgesic agents, showcasing significant COX-2 inhibitory, analgesic, and anti-inflammatory activities (Abu‐Hashem et al., 2020). Similarly, reactions of 2-oxo(or thioxo)-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid derivatives have been investigated, leading to the synthesis of various compounds with potential biological activities (Kappe & Roschger, 1989).
Biological Activities
Several studies have been conducted on the biological activities of tetrahydropyrimidine derivatives, including their anti-ulcer, antihypertensive, antimicrobial, and antioxidant properties. For instance, some dihydropyrimidines were screened for anti-ulcer activity, with specific compounds showing promising results compared to control groups (Rana et al., 2011). The antihypertensive activity of similar compounds has also been explored, revealing new insights into structure-activity relationships (Rana et al., 2004).
Molecular and Crystal Structure
The molecular and crystal structures of these compounds have been a focus of several studies, providing insights into their conformational features and potential medicinal applications. X-ray diffraction studies have been conducted to investigate the molecular and crystal structures of related tetrahydropyrimidine-2-thiones, aiding in the understanding of their conformational characteristics and potential as medicinal compounds (Gurskaya et al., 2003).
Antimicrobial and Antioxidant Potential
Further studies have reported on the synthesis and evaluation of tetrahydropyrimidine derivatives for their antimicrobial and antioxidant activities. For example, the synthesis of novel chromone-pyrimidine coupled derivatives and their in vitro antifungal and antibacterial activities highlight the potential of these compounds in antimicrobial applications (Tiwari et al., 2018). Additionally, the antioxidant potential of 4-hydroxyphenyl substituted thiopyrimidine derivatives has been explored, indicating strong antioxidant activity among some compounds compared to standard antioxidants (Akbas et al., 2018).
Safety And Hazards
特性
IUPAC Name |
methyl 6-(3-ethoxy-4-phenylmethoxyphenyl)-3,4-dimethyl-2-sulfanylidene-1,6-dihydropyrimidine-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O4S/c1-5-28-19-13-17(11-12-18(19)29-14-16-9-7-6-8-10-16)21-20(22(26)27-4)15(2)25(3)23(30)24-21/h6-13,21H,5,14H2,1-4H3,(H,24,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJQALYGCSNAPAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C2C(=C(N(C(=S)N2)C)C)C(=O)OC)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(4-(benzyloxy)-3-ethoxyphenyl)-1,6-dimethyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-cyclopentyl-1-{[2-(1-naphthylamino)-1,3-thiazol-4-yl]carbonyl}piperidine-4-carboxamide](/img/structure/B2588518.png)
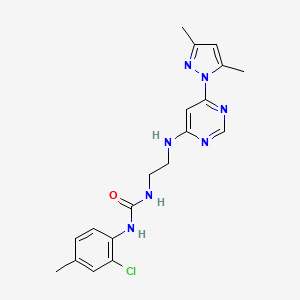
![N-cyclohexyl-1,5-dioxo-4-propyl-2-(4-vinylbenzyl)-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2588521.png)
![N-benzyl-2-(1-(3-chlorophenyl)-4-cyclopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2588522.png)
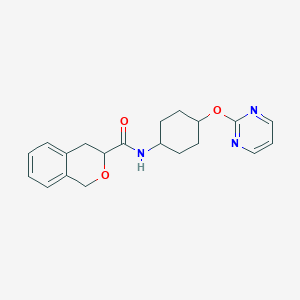
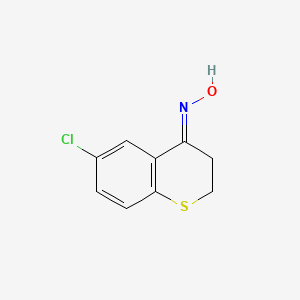
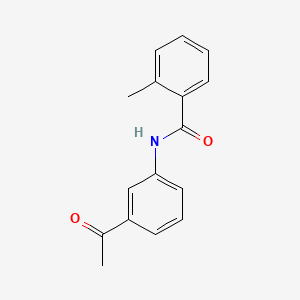
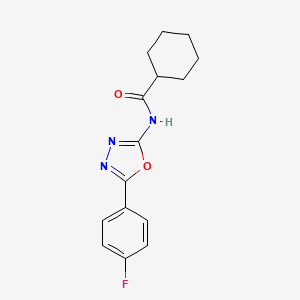
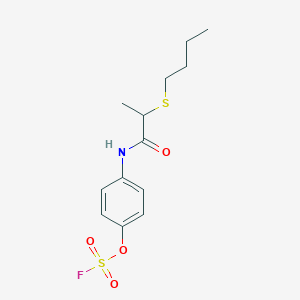
![1-(benzo[d][1,3]dioxol-5-yl)-3-(2-(4-methyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)urea](/img/structure/B2588534.png)
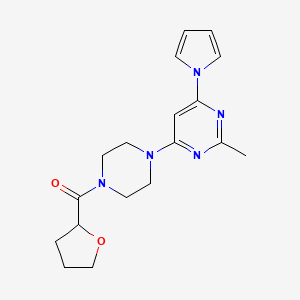
![2-(4-chlorophenoxy)-N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)acetamide](/img/structure/B2588536.png)
![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2588537.png)
![methyl 2-((3,4-dimethylphenyl)amino)-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxylate](/img/structure/B2588538.png)